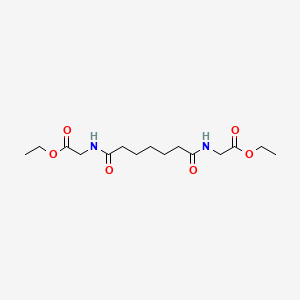
Estran-3-one, 17-hydroxy-, (5alpha,17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of dihydrotestosterone and is characterized by its unique structural configuration, which includes a hydroxyl group at the 17th position and a ketone group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estran-3-one, 17-hydroxy-, (5alpha,17beta)- typically involves the reduction of estrone or estradiol derivatives. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction reduces the double bond in the A-ring of estrone, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, including controlling the temperature, pressure, and hydrogen flow rate. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone, resulting in the formation of estran-3,17-dione.
Reduction: The ketone group at the 3rd position can be reduced to form estran-3-ol, 17-hydroxy-.
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products Formed
Oxidation: Estran-3,17-dione
Reduction: Estran-3-ol, 17-hydroxy-
Substitution: Various esters and ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Mecanismo De Acción
The mechanism of action of Estran-3-one, 17-hydroxy-, (5alpha,17beta)- involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .
Comparación Con Compuestos Similares
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- can be compared with other similar compounds, such as:
5alpha-Androstan-3-one, 17beta-hydroxy-: Another steroid with similar structural features but differing in the position of functional groups.
Estran-3-one, 17beta-hydroxy-: A stereoisomer with different spatial arrangement of atoms.
19-Nor-5alpha-dihydrotestosterone: A closely related compound with similar biological activity.
Conclusion
Estran-3-one, 17-hydroxy-, (5alpha,17beta)- is a versatile compound with significant importance in various scientific fields. Its unique structural features and reactivity make it a valuable tool for research and industrial applications.
Propiedades
IUPAC Name |
17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12002908.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12002918.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B12002921.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12002945.png)



![1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12002959.png)

![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)
![2-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B12002966.png)


